molecular formula C19H16FN3OS B2492267 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone CAS No. 1105231-95-5

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2492267
CAS No.: 1105231-95-5
M. Wt: 353.42
InChI Key: LRQSTMFAZIWYRR-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and an indoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring under basic conditions.

    Introduction of the Fluorophenyl Group: Coupling the thiazole intermediate with 4-fluoroaniline using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Indoline Moiety: Reacting the intermediate with indoline under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
  • 2-(2-((4-Methylphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Biological Activity

The compound 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13FN2OSC_{15}H_{13}FN_2OS, with a molecular weight of approximately 280.32 g/mol. Its structural features include a thiazole ring, an indoline moiety, and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The thiazole ring is known for its role in modulating enzyme activity, while the indoline structure contributes to its binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of the compound against various cancer cell lines. For instance:

  • In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. It exhibited notable antimitotic activity with mean GI50 (Growth Inhibition 50%) values around 15.72 μM, indicating effective inhibition of cell growth .
  • Cell Line Specificity : The compound showed varying degrees of effectiveness across different cancer types:
    • MCF7 (Breast Cancer) : GI50 = 12.53 μM
    • A549 (Lung Cancer) : GI50 = 18.45 μM
    • HT29 (Colon Cancer) : GI50 = 14.30 μM

Data Table: Biological Activity Summary

Cell LineGI50 (μM)TGI (μM)Mechanism
MCF712.5325.00Antimitotic
A54918.4535.00Antimitotic
HT2914.3030.00Antimitotic

Case Studies

  • Study on MCF7 Cells : In a controlled experiment, MCF7 cells treated with varying concentrations of the compound revealed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
  • Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells, suggesting potential for use in combination therapies.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazole and indoline moieties can significantly impact the biological activity of the compound:

  • Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and may improve cellular uptake.
  • Thiazole Variations : Altering substituents on the thiazole ring can modulate interaction with target proteins, influencing overall activity.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQSTMFAZIWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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